

Solubility of 2-(4-methoxyphenyl)acetaldehyde in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-methoxyphenyl)acetaldehyde

Cat. No.: B1346790

[Get Quote](#)

An In-depth Technical Guide to the Solubility of 2-(4-methoxyphenyl)acetaldehyde

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. This technical guide provides a comprehensive analysis of the solubility of **2-(4-methoxyphenyl)acetaldehyde**, a significant building block in the synthesis of pharmaceuticals and a component in the fragrance industry.^[1] We delve into its solubility in aqueous and organic media, grounding the discussion in its fundamental physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven methodologies for empirical solubility determination, in line with international standards such as those set by the Organisation for Economic Co-operation and Development (OECD).

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, solubility is not merely a data point; it is a cornerstone of a compound's potential. It dictates the ease of formulation, influences bioavailability, and impacts the environmental fate of a chemical substance.^{[1][2]} For a compound like **2-(4-methoxyphenyl)acetaldehyde**, which serves as a precursor in the synthesis of complex molecules for medicinal chemistry, understanding its solubility is paramount.^[1] Poor aqueous solubility can create significant challenges in handling, reaction

kinetics, and purification, while its solubility in organic solvents governs its utility in synthetic pathways.

This guide moves beyond a simple recitation of data. It aims to provide a holistic understanding of why **2-(4-methoxyphenyl)acetaldehyde** exhibits its specific solubility profile and how researchers can reliably determine this property. By integrating theoretical principles with standardized experimental protocols, we provide a self-validating framework for solubility assessment.

Physicochemical Profile of 2-(4-methoxyphenyl)acetaldehyde

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The characteristics of **2-(4-methoxyphenyl)acetaldehyde** strongly suggest a preference for non-aqueous environments. The presence of a hydrophobic benzene ring and a methoxy group, contrasted with a single polar aldehyde group, establishes a predominantly lipophilic character.

This lipophilicity is quantitatively expressed by the octanol-water partition coefficient (LogP), with reported values indicating a moderate to high lipophilicity.^[1] This coefficient suggests the compound will preferentially partition into organic phases over aqueous ones, a prediction that is borne out by experimental observation.^[1]

Property	Value	Source(s)
CAS Number	5703-26-4	[3]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.18 g/mol	
Physical Form	Liquid at room temperature	[1]
Melting Point	0°C	[1]
Boiling Point	255.5°C (at 760 mmHg)	[1]
Octanol-Water Partition Coefficient (LogP)	1.44 to 1.69	[1]
Refractive Index	1.506 to 1.536	[1]

Solubility Data Summary

The solubility of **2-(4-methoxyphenyl)acetaldehyde** aligns perfectly with the predictions derived from its physicochemical properties. Its behavior is characterized by a stark contrast between aqueous and organic solvents.

Solvent	Solubility Description	Rationale	Source(s)
Water	Insoluble	<p>The molecule's large hydrophobic surface area (benzene ring, methoxy group) dominates the hydrophilic contribution of the small aldehyde group, preventing effective solvation by polar water molecules.</p>	[1]
Chloroform	Soluble	<p>As a polar aprotic solvent, chloroform can effectively solvate the aldehyde group without the steric hindrance that might occur with protic solvents, while also interacting favorably with the aromatic ring.</p>	[1]
Ethanol	Slightly Soluble	<p>Ethanol, a polar protic solvent, can engage in hydrogen bonding with the aldehyde's oxygen atom. However, the compound's overall hydrophobicity limits extensive miscibility.</p>	[1]

Experimental Protocol for Equilibrium Solubility Determination

To ensure the generation of reliable, reproducible, and universally comparable solubility data, adherence to standardized methodologies is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by numerous regulatory and scientific bodies, including the OECD and the World Health Organization (WHO).[\[2\]](#)[\[4\]](#)[\[5\]](#)

Causality Behind the Shake-Flask Method

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid solute and a saturated solution of that solute in a given solvent at a controlled temperature.[\[2\]](#) By adding an excess of the compound, we ensure that the solution reaches its maximum saturation point.[\[2\]](#) Agitation facilitates the dissolution process, and a sufficient equilibration time ensures that the system is stable.[\[5\]](#)[\[6\]](#) Subsequent separation of the solid and liquid phases followed by quantitative analysis of the supernatant yields the equilibrium solubility value.

Mandatory Protocol: Adapted OECD Guideline 105 (Flask Method)

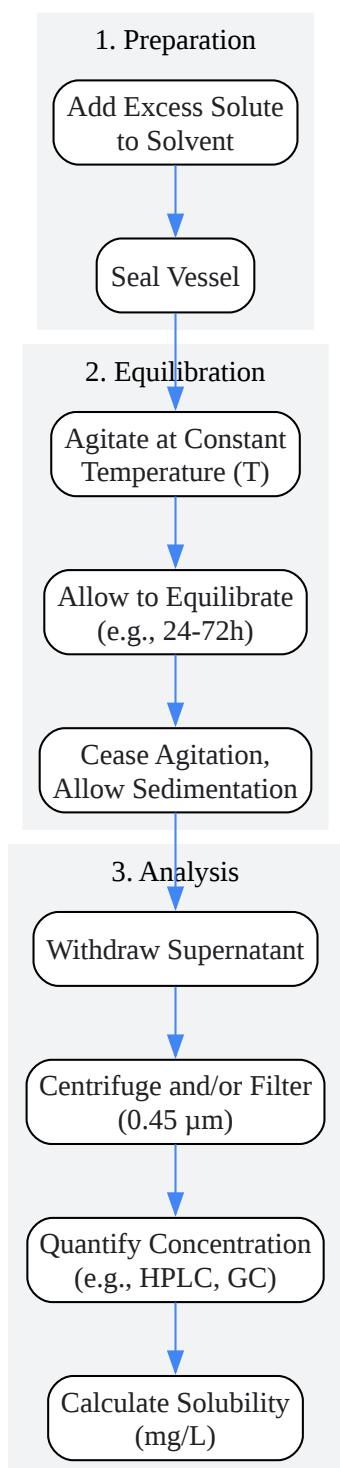
This protocol outlines the steps for determining the aqueous solubility of **2-(4-methoxyphenyl)acetaldehyde**. The "Flask Method" is appropriate for substances with solubilities above 10^{-2} g/L.[\[7\]](#) While **2-(4-methoxyphenyl)acetaldehyde** is reported as insoluble, this procedure is the definitive starting point for empirical verification. The same principles are adapted for organic solvents.

Objective: To determine the saturation mass concentration of the test substance in a solvent under equilibrium conditions at a specified temperature.

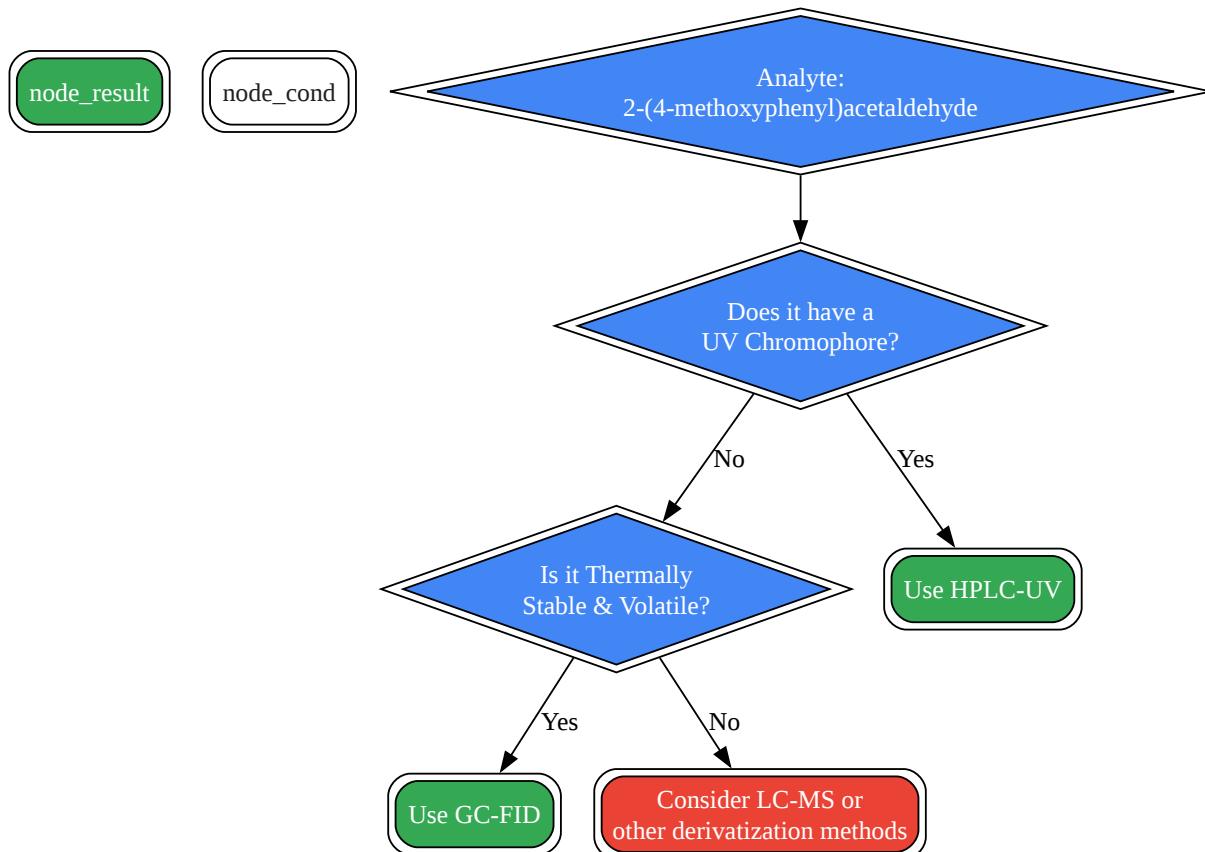
Materials:

- **2-(4-methoxyphenyl)acetaldehyde** (purity $\geq 95\%$)
- Solvent of interest (e.g., Water, HPLC Grade; Chloroform, ACS Grade)
- Glass flasks or vials with screw caps

- Orbital shaker with temperature control (e.g., set to 20 ± 0.5 °C as per OECD 105, or 37 ± 1 °C for biopharmaceutical relevance).[5][7][8]
- Centrifuge
- Syringes and filters (e.g., 0.45 µm PTFE or PVDF, selected for solvent compatibility)
- Validated analytical instrument (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)


Step-by-Step Procedure:

- Preliminary Test: To estimate the approximate solubility, prepare a small series of solutions at different concentrations (e.g., 10 mg/mL, 1 mg/mL, 0.1 mg/mL). This helps determine the appropriate amount of substance for the main test and avoids using a gross excess which can alter solvent properties.[2]
- Sample Preparation: Add a known, excess amount of **2-(4-methoxyphenyl)acetaldehyde** to a flask containing a measured volume of the solvent. Ensure there is visible undissolved substance.
- Equilibration: Seal the flasks and place them in an orbital shaker set to the desired temperature (e.g., 20 °C). Agitate at a constant speed (e.g., 100 rpm) for a sufficient period to reach equilibrium.[8] For novel compounds, equilibrium time should be established by sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.[5]
- Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed at the test temperature to allow sedimentation. To ensure complete removal of undissolved solids, centrifuge an aliquot of the suspension.[4]
- Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.45 µm filter to remove any remaining particulates.
- Quantitative Analysis: Analyze the concentration of **2-(4-methoxyphenyl)acetaldehyde** in the filtrate using a pre-validated analytical method (e.g., HPLC). The concentration must fall within the linear range of a calibration curve prepared with known standards.


- Data Reporting: Express the solubility as mass per volume of solvent (e.g., g/L or mg/mL) at the specified temperature. The experiment should be performed in triplicate to ensure statistical validity.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Result: Equilibrium Solubility at T

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]
 - 2. dissolutiontech.com [dissolutiontech.com]
 - 3. chemsynthesis.com [chemsynthesis.com]
 - 4. filab.fr [filab.fr]
 - 5. who.int [who.int]
 - 6. enamine.net [enamine.net]
 - 7. oecd.org [oecd.org]
 - 8. scielo.br [scielo.br]
- To cite this document: BenchChem. [Solubility of 2-(4-methoxyphenyl)acetaldehyde in water and organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346790#solubility-of-2-4-methoxyphenyl-acetaldehyde-in-water-and-organic-solvents\]](https://www.benchchem.com/product/b1346790#solubility-of-2-4-methoxyphenyl-acetaldehyde-in-water-and-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com